molecular formula C11H13N5O B12504831 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide

5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide

Cat. No.: B12504831
M. Wt: 231.25 g/mol
InChI Key: ZLQOPEUSZZNKSK-UHFFFAOYSA-N
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Description

5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide is a compound belonging to the family of 5-aminopyrazole derivatives. These compounds are known for their bioactive properties and have a wide range of applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the reaction of 3-methylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. Another method involves a one-pot, multicomponent protocol using alumina-silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally benign reagents is often preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may act as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide stands out due to its specific structural features and bioactive properties. Its ability to inhibit specific molecular targets, such as Bruton Kinase, makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-amino-3-(3-methylanilino)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C11H13N5O/c1-6-3-2-4-7(5-6)14-11-8(10(13)17)9(12)15-16-11/h2-5H,1H3,(H2,13,17)(H4,12,14,15,16)

InChI Key

ZLQOPEUSZZNKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NNC(=C2C(=O)N)N

Origin of Product

United States

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